Dibenzo[c,f][1,2]thiazepin-11(6H)-one 5,5-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dibenzo[c,f][1,2]thiazepin-11(6H)-one 5,5-dioxide: is a heterocyclic compound that features a thiazepine ring fused with two benzene rings
Mechanism of Action
Target of Action
The compound Dibenzo[c,f][1,2]thiazepin-11(6H)-one 5,5-dioxide, also known as Tianeptine , primarily targets the mu-opioid receptors (μORs) . These receptors play a crucial role in pain perception, reward, and addiction .
Mode of Action
Tianeptine acts as an agonist at the μORs . This means it binds to these receptors and activates them, leading to a series of biochemical reactions . It also potentiates D2 and D3 dopamine receptors .
Biochemical Pathways
Upon activation of the μORs, Tianeptine triggers a cascade of events that modulate various neurotransmitter systems. It inhibits the release of pro-inflammatory cytokines and reactive oxygen species (ROS), and it also inhibits the activation of NF-κB, a protein complex that controls the transcription of DNA .
Result of Action
Clinically, Tianeptine has been found to improve anxiety symptoms, neurocognitive function, and memory . It also exhibits neuromodulatory, antidepressant, anxiolytic, analgesic, anticonvulsant, and anti-inflammatory activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Dibenzo[c,f][1,2]thiazepin-11(6H)-one 5,5-dioxide typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminobenzenethiol with o-phthalic anhydride, followed by oxidation to introduce the dioxide functionality. The reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts such as sulfuric acid.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps like recrystallization and purification using chromatographic techniques to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: Dibenzo[c,f][1,2]thiazepin-11(6H)-one 5,5-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the thiazepine ring, potentially altering its chemical properties.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halogens, alkyl halides, or nitro compounds can be used in the presence of catalysts like iron or aluminum chloride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups like halogens or alkyl groups.
Scientific Research Applications
Chemistry: In chemistry, Dibenzo[c,f][1,2]thiazepin-11(6H)-one 5,5-dioxide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology: In biological research, this compound can be used to study the interactions between heterocyclic compounds and biological macromolecules. It may serve as a model compound for understanding the behavior of similar structures in biological systems.
Medicine: this compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its structure can be modified to create derivatives with specific biological activities, such as anti-inflammatory or anticancer properties.
Industry: In the industrial sector, this compound can be used in the production of advanced materials, including polymers and coatings. Its chemical properties make it suitable for applications requiring stability and resistance to degradation.
Comparison with Similar Compounds
Dibenzo[c,f][1,2]thiazepine: A related compound with a similar core structure but lacking the dioxide functionality.
Dibenzo[c,f][1,2]thiazepin-11(6H)-one: Another related compound without the dioxide groups.
Uniqueness: Dibenzo[c,f][1,2]thiazepin-11(6H)-one 5,5-dioxide is unique due to the presence of the dioxide groups, which can significantly alter its chemical and biological properties. These groups can enhance the compound’s stability and reactivity, making it more suitable for specific applications compared to its analogs.
Properties
IUPAC Name |
5,5-dioxo-6H-benzo[c][1,2]benzothiazepin-11-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO3S/c15-13-9-5-1-3-7-11(9)14-18(16,17)12-8-4-2-6-10(12)13/h1-8,14H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSXVAZSYOKDHJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=CC=CC=C3S(=O)(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.